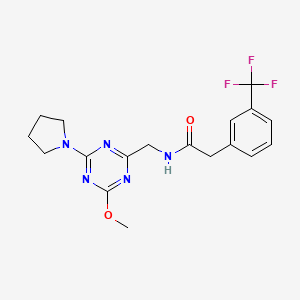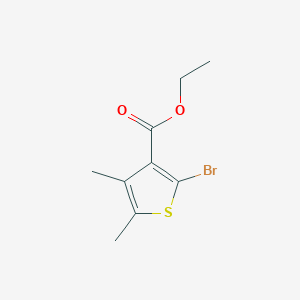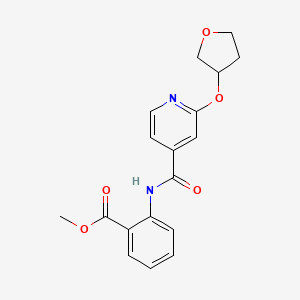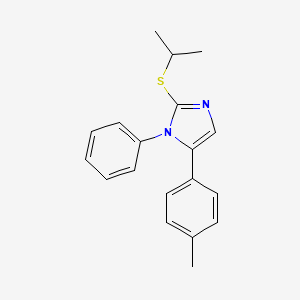
3-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
The synthesis of novel heterocyclic compounds, including those derived from quinazoline, is a crucial area of research, focusing on the development of new pharmaceutical agents. Research by Abu‐Hashem et al. (2020) delves into synthesizing novel compounds from visnaginone and khellinone, indicating the importance of heterocyclic chemistry in discovering anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity of Heterocyclic Compounds
Compounds with a quinazoline backbone or related structures have been explored for various biological activities. For instance, studies on the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives by Bu et al. (2001) showcase the potential of these compounds in cancer therapy, highlighting the importance of structural modification for enhanced biological activity (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Antimicrobial Properties
The design and synthesis of new compounds for antimicrobial applications is a critical research area, as demonstrated by Bektaş et al. (2010), who explored the antimicrobial activities of new 1,2,4-triazole derivatives. This research underscores the continuous need for novel antimicrobial agents amidst rising drug resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Advanced Synthesis Techniques
Research into advanced synthesis techniques is vital for the development of new heterocyclic compounds. For example, the work by White and Baker (1990) on the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines showcases innovative approaches to generating compounds with potential therapeutic applications (White & Baker, 1990).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-4-8-23(16-20(19)2)33-28(35)25-11-7-22(17-26(25)31-29(33)32-12-14-37-15-13-32)27(34)30-18-21-5-9-24(36-3)10-6-21/h4-11,16-17H,12-15,18H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXYOWETRREDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)OC)N=C2N5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)
![3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2855743.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2855745.png)
![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855752.png)
![5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2855754.png)

![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2855762.png)

![cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2855764.png)
